2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWENKKINTGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid generally proceeds through the following key steps:
Alkylation of Piperidine with Thiophene-2-carbaldehyde :
The initial step involves the nucleophilic substitution or reductive amination of piperidine at the nitrogen atom with thiophene-2-carbaldehyde. This step introduces the thiophen-2-ylmethyl substituent onto the piperidine ring.Introduction of the Acetic Acid Moiety :
Subsequent oxidation and carboxylation reactions are employed to install the acetic acid group at the 4-position of the piperidine ring. This often involves converting an intermediate alkyl group into a carboxylic acid via oxidation or by using haloacetate derivatives under nucleophilic substitution conditions.Oxidation and Purification :
Controlled oxidation conditions are used to avoid over-oxidation of the thiophene ring, preserving its integrity. Purification typically involves crystallization or chromatographic techniques to ensure high purity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Thiophene-2-carbaldehyde, piperidine, reducing agent (e.g., NaBH4) | Reductive amination under mild conditions |
| Carboxylation/Oxidation | Haloacetate esters or oxidation agents (e.g., KMnO4, H2O2) | Controlled temperature, inert atmosphere |
| Purification | Column chromatography or recrystallization | Solvent systems like ethyl acetate/hexane |
These methods are scalable for industrial production, often optimized with catalysts and controlled environments to maximize yield and purity.
Industrial Production Methods
Industrial synthesis of this compound leverages optimized catalytic systems and reaction parameters to achieve efficient large-scale production. Key features include:
Catalyst Use : Transition metal catalysts may be employed to facilitate selective alkylation and oxidation steps.
Reaction Environment : Controlled temperature, pressure, and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Process Optimization : Use of Design of Experiments (DoE) methodologies to optimize solvent choice, temperature, reagent molar ratios, and reaction time for maximum yield.
Purification : High-performance liquid chromatography (HPLC) and crystallization techniques ensure product purity exceeding 95%.
Detailed Reaction Mechanism and Analysis
The preparation involves several types of chemical reactions:
| Reaction Type | Description | Common Reagents/Conditions | Outcome/Products |
|---|---|---|---|
| Reductive Amination | Formation of C–N bond between piperidine N and thiophene-2-carbaldehyde | Sodium borohydride (NaBH4), methanol, room temperature | Thiophen-2-ylmethylpiperidine intermediate |
| Nucleophilic Substitution | Introduction of acetic acid moiety via haloacetate derivatives | Chloroacetic acid or esters, base (e.g., K2CO3), DMF solvent | Piperidin-4-yl acetic acid derivatives |
| Oxidation | Conversion of alkyl groups to carboxylic acid | Oxidants like KMnO4, H2O2 under controlled conditions | Formation of acetic acid group |
The thiophene ring is generally stable under these conditions but can be selectively oxidized to sulfoxides or sulfones if desired.
Literature and Research Findings
The synthetic approach involving alkylation of piperidine with thiophene-2-carbaldehyde followed by oxidation to introduce the acetic acid group is well-documented as a reliable method to obtain this compound with good yield and purity.
Analogous synthetic strategies in related compounds demonstrate the utility of reductive amination and nucleophilic substitution in constructing piperidine-thiophene frameworks with carboxylic acid functionalities.
Optimization of reaction parameters such as temperature, solvent, and reagent ratios through experimental design (e.g., fractional factorial design) can significantly improve yields and reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Notes/Remarks | Yield (Reported) |
|---|---|---|---|
| Alkylation of piperidine | Thiophene-2-carbaldehyde, NaBH4, MeOH | Reductive amination, mild conditions | Typically >75% |
| Carboxylation/oxidation | Chloroacetic acid or esters, base (K2CO3), DMF | Nucleophilic substitution, controlled T | Variable, optimized up to 80% |
| Purification | Chromatography, recrystallization | Ensures >95% purity | — |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) : Confirms the presence of piperidine, thiophene, and acetic acid moieties.
Mass Spectrometry (MS) : Verifies molecular weight (~282.36 g/mol).
High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.
Infrared Spectroscopy (IR) : Identifies characteristic carboxylic acid and aromatic thiophene functional groups.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce various piperidine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of new compounds with desirable properties.
Biology
Biologically, this compound is under investigation for its potential enzyme inhibition and receptor binding activities. The interaction of its thiophene and piperidine moieties with specific molecular targets can modulate various biological pathways, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, there is growing interest in exploring the therapeutic properties of this compound. Preliminary studies suggest potential applications in:
- Anti-inflammatory treatments
- Analgesic effects
These properties are attributed to its ability to interact with biological targets that are involved in pain and inflammation pathways.
Industry
The compound is also being utilized in the development of new materials and chemical processes. Its unique chemical structure offers opportunities for innovation in various industrial applications such as:
- Polymer synthesis
- Development of specialty chemicals
Similar Compounds
| Compound Name | Structure Characteristics |
|---|---|
| Thiophene Derivatives | Similar thiophene moiety |
| Piperidine Derivatives | Related piperidine structure |
Uniqueness
This compound's combination of thiophene and piperidine moieties distinguishes it from other derivatives, providing unique chemical and biological properties that are advantageous for a variety of applications.
Case Studies and Research Findings
- Biological Activity Studies : Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibition, suggesting potential therapeutic uses in treating diseases related to enzyme dysregulation.
- Material Science Applications : Investigations into polymer composites incorporating this compound have shown enhanced mechanical properties, indicating its utility in developing advanced materials.
- Pharmacological Research : Ongoing studies are evaluating the analgesic and anti-inflammatory effects in animal models, aiming to establish a clear therapeutic profile.
Mechanism of Action
The mechanism of action of 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and piperidine moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Piperidine Ring
Aryl-Substituted Derivatives
- 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b): Synthesized via nucleophilic substitution of 4-fluorobenzonitrile with 2-(piperidin-4-yl)acetic acid hydrochloride in DMSO (65% yield).
- 2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9d) : Bromine and ester groups introduce steric bulk and lipophilicity, which may affect membrane permeability. This compound was further functionalized via Suzuki coupling with cyclopropylboronic acid to yield 9e, demonstrating versatility in derivatization .
Thiophene-Containing Analogues
- (4-BOC-Amino-piperidin-1-yl)-thiophen-3-yl-acetic acid (CAS 885275-49-0): Features a thiophen-3-yl group and a BOC-protected amine. The thiophene’s position (3-yl vs. 2-yl) alters electronic distribution and steric interactions compared to the target compound. The BOC group improves stability during synthesis but requires acidic conditions for removal .
Protecting Group Variations
- Cbz-Protected Derivatives: 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid (CAS 63845-28-3) utilizes a Cbz group, which is cleavable via hydrogenolysis. This contrasts with BOC-protected analogues (e.g., 2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid, CAS 1439897-75-2), where deprotection requires strong acids like TFA. Cbz groups may offer compatibility with reducing conditions .
Electronic and Physicochemical Properties
- Trifluoromethylphenyl Derivatives: The compound 2-{1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid () incorporates a CF₃ group, which is highly electron-withdrawing.
- Amino-Substituted Analogues: (S)-2-Amino-2-(1-Boc-piperidin-4-yl)acetic acid () introduces chirality and a basic amino group, altering solubility and enabling salt formation. This contrasts with neutral substituents like thiophene or aryl groups .
Biological Activity
2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiophen-2-ylmethyl group and an acetic acid moiety. Its molecular formula is with a molecular weight of 282.36 g/mol. This structure is pivotal in its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the role of this compound in cancer therapy, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in the biosynthesis of prostaglandin E2 (PGE2), which is often upregulated in various cancers and inflammatory conditions.
Key Findings:
- Inhibition of mPGES-1: The compound has been identified as a suitable platform for developing mPGES-1 inhibitors. In vitro assays demonstrated that it exhibits selective inhibitory activity against mPGES-1 with IC50 values in the low micromolar range .
- Cell Cycle Arrest: Exposure to the compound resulted in G0/G1 phase cell cycle arrest at 24 hours, with subsequent increases in subG0/G1 fractions indicating apoptosis or necrosis at longer exposure times (48 and 72 hours) .
The mechanism underlying the anticancer effects involves:
- Inhibition of Prostaglandin Synthesis: By inhibiting mPGES-1, the compound reduces PGE2 levels, potentially mitigating tumor proliferation and survival signals.
- Induction of Apoptosis: The observed cell cycle arrest suggests that the compound may trigger apoptotic pathways, leading to cancer cell death.
Case Studies
Several studies have explored the efficacy of this compound across different cancer cell lines:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Di Micco et al. (2021) | A549 (lung cancer) | Low micromolar range | Selective inhibition of mPGES-1 |
| Kroon et al. (2023) | MDA-MB-231 (breast cancer) | 6.25 - 100 µM | Significant reduction in cell viability |
In these studies, the compound demonstrated promising results, particularly against lung and breast cancer cell lines, highlighting its potential as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for 2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid?
Methodological Answer: The synthesis typically involves two key steps: (1) alkylation of a piperidine scaffold with a thiophen-2-ylmethyl group and (2) introduction of the acetic acid moiety. For example, piperidin-4-ylacetic acid derivatives (e.g., ) are synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 4-piperidineacetic acid hydrochloride with 2-(chloromethyl)thiophene under basic conditions (e.g., NaOH in dichloromethane) to form the thiophen-2-ylmethyl-piperidine intermediate, followed by purification via column chromatography .
Key Analytical Validation:
Q. How can NMR and mass spectrometry confirm the structural identity of this compound?
Methodological Answer:
- ¹H NMR : Thiophene protons appear as a multiplet (δ 6.8–7.2 ppm). Piperidine ring protons show distinct splitting patterns (e.g., δ 2.5–3.5 ppm for N-CH₂ groups). The acetic acid moiety’s methylene protons resonate near δ 2.1–2.3 ppm .
- ¹³C NMR : The carbonyl carbon of the acetic acid group appears at δ ~175 ppm. Piperidine carbons are observed between δ 40–60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺). For example, a calculated m/z of 279.12 (C₁₃H₁₇NO₂S) should match experimental data .
Q. What are the key functional groups and their spectroscopic signatures?
Methodological Answer:
- Thiophene Ring : Aromatic C-H stretching (3050–3100 cm⁻¹ in IR) and π→π* transitions (UV-Vis λmax ~240 nm).
- Piperidine Ring : N-H stretching (if protonated, ~3300 cm⁻¹) and ring puckering modes in IR.
- Acetic Acid Moiety : C=O stretch (~1700 cm⁻¹ in IR) and broad O-H stretch (~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) for alkylation or carboxylation steps. This reduces trial-and-error by 30–50% .
Example Workflow:
DFT Calculations : Model intermediates and transition states for thiophen-2-ylmethyl-piperidine coupling.
Kinetic Analysis : Simulate activation energies to prioritize feasible pathways.
Experimental Validation : Test predicted conditions (e.g., DCM vs. THF) to validate computational results .
Q. What strategies resolve batch-to-batch variability during synthesis?
Methodological Answer:
- Quality Control : Implement HPLC (≥95% purity threshold) and quantitative NMR (qNMR) to assess peptide content and salt residues .
- Standardized Protocols : Use fixed molar ratios (e.g., 1:1.2 for piperidine:thiophen-2-ylmethyl chloride) and controlled reaction times (e.g., 12–16 hrs).
- Impurity Profiling : LC-MS/MS identifies side products (e.g., over-alkylated species) for process refinement .
Q. How do impurity profiles affect pharmacological study reproducibility?
Methodological Answer: Residual solvents (e.g., DCM) or unreacted intermediates (e.g., 4-piperidineacetic acid) can alter bioassay results. For example:
- In Vitro Assays : ≥1% impurities may skew IC₅₀ values by 20–30%.
- Mitigation : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the pure compound. Validate with cytotoxicity assays (e.g., MTT) to confirm impurity impact .
Q. What advanced separation techniques purify this compound from complex mixtures?
Methodological Answer:
- Membrane Technologies : Nanofiltration (3 kDa MWCO) removes low-MW impurities while retaining the target compound .
- Simulated Moving Bed (SMB) Chromatography : Achieves >99% purity via continuous separation, reducing solvent use by 40% compared to batch chromatography .
- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal yield and purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
